4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is a synthetic organic compound characterized by its triazole ring structure. It is used in various fields such as medicinal chemistry, agriculture, and materials science due to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline involves the reaction of aniline with difluoromethyl-1,2,4-triazole derivatives. Typical conditions include the use of polar aprotic solvents, such as dimethyl sulfoxide, at elevated temperatures, often catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods: For industrial-scale production, a continuous flow synthesis method might be employed to ensure higher yields and scalability. This process typically involves the use of automated systems to control reaction parameters precisely, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline primarily undergoes:
Oxidation reactions, often forming various oxidized products.
Reduction reactions, typically yielding partially or fully reduced forms.
Substitution reactions, where different functional groups may replace the aniline group.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly utilizes hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of catalysts.
Major Products Formed from These Reactions: The major products vary based on the type of reaction. Oxidation might yield difluoromethyl-triazolyl-imines, reduction might lead to difluoromethyl-triazolyl-amines, and substitution reactions could result in various difluoromethyl-triazolyl derivatives.
Scientific Research Applications
4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline is utilized in numerous research fields:
Chemistry: Studied for its unique chemical reactivity and stability, making it a candidate for developing new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazole moiety.
Medicine: Explored for its possible therapeutic effects, including anti-cancer and anti-fungal properties.
Industry: Used in the formulation of advanced polymers and coatings due to its chemical robustness and resistance to degradation.
Mechanism of Action
The mechanism of action for 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline varies based on its application:
Molecular Targets and Pathways: In medicinal applications, it often targets enzymes, altering their activity through binding to the active site or allosteric regions. The difluoromethyl group enhances lipophilicity, improving its interaction with biological membranes.
Comparison with Similar Compounds
4-[1-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline
4-[1-(methyl)-1H-1,2,4-triazol-3-yl]aniline
4-[1-(chloromethyl)-1H-1,2,4-triazol-3-yl]aniline
Comparison and Uniqueness:
Structural Variations: The difluoromethyl group in 4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline imparts unique electronic properties compared to its trifluoromethyl, methyl, or chloromethyl counterparts.
Chemical Reactivity: The presence of the difluoromethyl group affects the compound's reactivity profile, potentially offering superior performance in certain reactions or applications.
Biological Activity: The difluoromethyl variant may exhibit different biological activities, making it potentially more effective as a therapeutic agent or bioactive molecule.
Hope that offers a comprehensive perspective on this fascinating compound!
Properties
CAS No. |
1566309-93-0 |
---|---|
Molecular Formula |
C9H8F2N4 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.